molecular formula C11H14N6 B1491517 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-74-3

7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491517
CAS RN: 2098026-74-3
M. Wt: 230.27 g/mol
InChI Key: QZVAQMDRVLWHES-UHFFFAOYSA-N
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Description

The compound “7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Synthesis Analysis

Pyrazole synthesis involves various methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions that lead to the preparation of heterocyclic compounds having pharmacological activities .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Future Directions

The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

properties

IUPAC Name

7-(azidomethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-16-5-6-17-11(16)9(7-13-15-12)10(14-17)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAQMDRVLWHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

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